molecular formula C11H13N3O5S B241406 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

Katalognummer B241406
Molekulargewicht: 299.31 g/mol
InChI-Schlüssel: FXKCSJQLAMJHHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid, also known as DB844, is a promising drug candidate for the treatment of leishmaniasis, a parasitic disease caused by the protozoan Leishmania. DB844 belongs to the class of benzimidazole sulfonamides and has shown potent activity against various species of Leishmania.

Wirkmechanismus

The exact mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not fully understood. However, it is believed that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides in Leishmania. This leads to the depletion of intracellular pyrimidine nucleotides and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been shown to be highly selective for Leishmania parasites and has minimal toxicity to mammalian cells. In addition, 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it an attractive drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its potency against different species of Leishmania, its selectivity for the parasite, and its good pharmacokinetic properties. However, one limitation is that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not effective against all strains of Leishmania, and some strains may develop resistance to the drug over time.

Zukünftige Richtungen

There are several future directions for research on 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid. One area of focus is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in more detail to better understand how the drug works. Additionally, further studies are needed to determine the efficacy of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid against other parasitic diseases and to evaluate its potential for use in combination therapy. Finally, more research is needed to determine the safety and tolerability of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in humans.

Synthesemethoden

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid can be synthesized by the reaction of 5-amino-2-nitrobenzoic acid with 1,4-butanediol and then treating the resulting compound with sulfamic acid and sodium hydroxide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been extensively studied for its potential use in the treatment of leishmaniasis. In vitro and in vivo studies have shown that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has potent activity against different species of Leishmania, including those that are resistant to current treatments. 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has also been tested in clinical trials and has shown promising results.

Eigenschaften

Produktname

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

Molekularformel

C11H13N3O5S

Molekulargewicht

299.31 g/mol

IUPAC-Name

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17)

InChI-Schlüssel

FXKCSJQLAMJHHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Kanonische SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.